N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic benzamide derivative incorporating a 1,3,4-oxadiazole scaffold. This compound features a 3,4-dimethylphenyl substitution at the 5-position of the oxadiazole ring and a methyl(phenyl)sulfamoyl group at the para-position of the benzamide moiety.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-16-9-10-19(15-17(16)2)23-26-27-24(32-23)25-22(29)18-11-13-21(14-12-18)33(30,31)28(3)20-7-5-4-6-8-20/h4-15H,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOOEVWCUCMKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an oxadiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The unique structural elements of this compound may influence its interaction with biological targets, making it a candidate for further research.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 354.42 g/mol
The presence of the oxadiazole moiety is significant due to its electron-withdrawing properties, which can enhance the compound's reactivity and biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities:
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Antimicrobial Activity :
- In vitro assays have shown that this compound demonstrates significant inhibitory effects against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial growth.
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Anticancer Activity :
- The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Mechanistic studies suggest that it may induce apoptosis through activation of caspase pathways and modulation of cell cycle regulators.
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Enzyme Inhibition :
- Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could lead to potential applications in treating diseases where these enzymes are dysregulated.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar oxadiazole derivatives is essential:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | C16H16N4O3 | Moderate antimicrobial | Methoxy substitution |
| N-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]acetamide | C14H14BrN3O2 | Anticancer activity | Bromine enhances reactivity |
| N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfonamide | C15H14ClN3O3S | Antimicrobial and anticancer | Chlorine substitution |
The structural diversity among these compounds highlights how specific substitutions can influence their biological profiles.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
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Case Study 1 :
- A study involving a series of in vitro tests revealed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
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Case Study 2 :
- In cancer research trials using human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Comparison with Similar Compounds
LMM5 and LMM11 (Antifungal Agents)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences : Replaces the 3,4-dimethylphenyl group with a 4-methoxyphenylmethyl substituent. The sulfamoyl group is benzyl(methyl) rather than methyl(phenyl).
- Activity : Exhibits antifungal activity against Candida albicans (MIC₅₀: 0.5–2.0 µg/mL), attributed to thioredoxin reductase inhibition .
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Compounds 7c–7f (Thiazole-Oxadiazole Hybrids)
- Examples: 7e: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide Structural Contrast: Integrates a thiazole ring and propanamide chain instead of a benzamide core. Properties: Melting point 178°C, molecular weight 389 g/mol .
Compound 5i (Benzaldehyde Derivatives)
- Structure: 3–{[Benzyl(ethyl)amino][(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde Key Differences: Contains a benzaldehyde moiety and benzyl(ethyl)amino group. Synthesis: Achieved 86% yield via a four-component reaction, highlighting synthetic versatility .
Physicochemical and Spectral Comparisons
Table 1: Molecular and Spectral Properties
Preparation Methods
Hydrazide Intermediate Preparation
The oxadiazole ring originates from cyclization of a hydrazide with a carboxylic acid derivative. For 3,4-dimethylphenyl substitution:
Oxadiazole Cyclization
Hydrazide cyclization employs dehydrating agents:
Table 1: Optimization of Oxadiazole Cyclization Conditions
| Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100°C | 11 | <5 |
| l-Proline | 70→100°C | 2 + 9 | 79 |
| l-Proline | 80→100°C | 2 + 9 | 75 |
Synthesis of 4-[Methyl(Phenyl)Sulfamoyl]Benzoic Acid
Sulfonylation of Benzoic Acid
The sulfamoyl group is introduced via chlorosulfonation and subsequent amine coupling:
Key Reaction Conditions:
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Solvent: THF with pyridine as base.
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Stoichiometry: 1:1 molar ratio of chlorosulfonyl intermediate to amine.
Benzamide Coupling to Oxadiazole
Acid Chloride Formation
4-[Methyl(phenyl)sulfamoyl]benzoic acid is activated using thionyl chloride (SOCl₂) in refluxing toluene (2 h) to form the corresponding acid chloride.
Amide Bond Formation
The oxadiazol-2-amine reacts with the acid chloride under Schotten-Baumann conditions:
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Base : Triethylamine (3 eq) in dichloromethane (DCM).
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Yield : 85–90% after column chromatography (silica gel, ethyl acetate/heptane).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Optimization
Side Reactions
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide?
- Methodological Answer : The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅ as catalysts) .
- Sulfamoyl group introduction : Coupling via nucleophilic substitution using methyl(phenyl)sulfamoyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Final benzamide linkage : Amide bond formation using coupling agents like EDCI/HOBt in dichloromethane .
Reaction monitoring via TLC and purification via column chromatography are critical for intermediate isolation .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; oxadiazole carbons at δ 160–170 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 492.5) and fragmentation patterns .
- HPLC : For purity assessment (>95% purity threshold) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity for large-scale synthesis of this compound?
- Methodological Answer :
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions during oxadiazole formation .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfamoyl coupling efficiency .
Yield improvements are validated via in-process LC-MS monitoring .
Q. How to resolve contradictions in reported biological activity data between this compound and structurally analogous oxadiazole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., dimethylphenyl vs. methoxyphenyl) on antimicrobial IC₅₀ values using standardized assays (e.g., broth microdilution) .
- Target specificity profiling : Use kinase/enzyme inhibition panels to identify off-target interactions that may explain divergent results .
- Molecular docking : Model interactions with bacterial DNA gyrase or cancer-related kinases (e.g., EGFR) to rationalize activity disparities .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in anticancer research?
- Methodological Answer :
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated cancer cell lines .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
- Protein interaction studies : Co-immunoprecipitation (Co-IP) to map binding partners (e.g., Bcl-2 family proteins) .
Q. What future research directions are prioritized for this compound based on current structural and biological data?
- Methodological Answer :
- Derivatization : Introduce bioisosteric replacements (e.g., replacing oxadiazole with thiadiazole) to enhance metabolic stability .
- In vivo pharmacokinetics : Assess oral bioavailability and tissue distribution in rodent models using LC-MS/MS quantification .
- Toxicology screening : Acute toxicity studies (OECD Guideline 423) to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
